Glabranin

Beschreibung

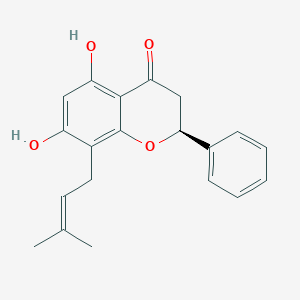

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-12(2)8-9-14-15(21)10-16(22)19-17(23)11-18(24-20(14)19)13-6-4-3-5-7-13/h3-8,10,18,21-22H,9,11H2,1-2H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAWSYIQAGQMLFS-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194796 | |

| Record name | Glabranin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41983-91-9 | |

| Record name | Glabranin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41983-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glabranin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041983919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glabranin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Activities of Glabranin: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals

Introduction

Glabranin, a prenylated flavonoid primarily isolated from the roots and leaves of Glycyrrhiza glabra (licorice), has emerged as a compound of significant interest in pharmacological research.[1] As a member of the flavonoid family, this compound possesses a characteristic flavanone backbone, which contributes to its diverse biological activities.[1] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anticancer, anti-inflammatory, antioxidant, and enzyme inhibitory properties. The information presented herein is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Anticancer Activity

This compound has demonstrated notable dose-dependent cytotoxic effects against breast cancer cell lines, suggesting its potential as an anticancer agent.[2][3]

Quantitative Data: Cytotoxicity and Apoptosis Induction

| Compound | Cell Line | Activity | Concentration | Reference |

| This compound | MCF-7 (luminal breast cancer) | Dose-dependent cytotoxicity | Not specified | [2] |

| This compound | MDA-MB-231 (triple-negative breast cancer) | Dose-dependent cytotoxicity | Not specified | |

| This compound | MCF-10A (non-tumorigenic breast epithelial) | Lower cytotoxicity compared to cancer cell lines | Not specified | |

| This compound | MCF-7 | Apoptosis induction | 50 µM | |

| This compound | MDA-MB-231 | Apoptosis induction | 50 µM |

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Annexin V staining is a common method to detect apoptosis.

-

Cell Treatment: Treat cells with the desired concentration of this compound for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Anti-inflammatory Activity

This compound and structurally related flavonoids from Glycyrrhiza glabra have been shown to possess anti-inflammatory properties. The primary mechanism is believed to be through the modulation of key inflammatory signaling pathways. While specific quantitative data for this compound's anti-inflammatory effects are limited, studies on the closely related and more extensively researched compound, Glabridin, provide valuable insights into the likely mechanisms.

Quantitative Data: Inhibition of Inflammatory Mediators (Glabridin)

| Compound | Cell Line | Activity | IC50 Value | Reference |

| Glabridin | RAW 264.7 macrophages | Inhibition of LPS-induced Nitric Oxide (NO) production | 9.36 µM | |

| Glabridin | RAW 264.7 macrophages | Inhibition of LPS-induced Prostaglandin E2 (PGE2) production | > 20 µM |

Signaling Pathways

This compound's anti-inflammatory effects are likely mediated through the inhibition of the NF-κB and MAPK signaling pathways, as has been demonstrated for Glabridin and other flavonoids.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound is hypothesized to inhibit this process.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical signaling cascade in the inflammatory response. Phosphorylation of these kinases leads to the activation of transcription factors that regulate the expression of inflammatory mediators.

Caption: Putative modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

-

Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and treat with various concentrations of this compound for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.

-

Protein Extraction: Lyse treated cells and determine protein concentration.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of IκBα, p65, ERK, JNK, and p38. Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Antioxidant Activity

This compound exhibits antioxidant properties by scavenging free radicals.

Quantitative Data: Free Radical Scavenging Activity

| Assay | IC50 Value (µg/mL) | Reference |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | 16.43 ± 1.21 | |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | 6.52 ± 0.47 |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of Reagents: Prepare a stock solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add various concentrations of this compound to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. The percentage of radical scavenging activity is calculated relative to a control without the antioxidant.

Enzyme Inhibitory Activity

Flavonoids are known to inhibit various enzymes. While specific data for this compound is limited, the inhibitory potential of the closely related compound Glabridin against tyrosinase has been reported.

Quantitative Data: Tyrosinase Inhibition (Glabridin)

| Compound | Enzyme | IC50 Value | Inhibition Type | Reference |

| Glabridin | Mushroom Tyrosinase | 0.43 µmol/L | Noncompetitive |

Experimental Protocol: Tyrosinase Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare solutions of mushroom tyrosinase and L-DOPA in phosphate buffer.

-

Inhibition Assay: In a 96-well plate, pre-incubate the enzyme with various concentrations of the inhibitor for 10 minutes.

-

Reaction Initiation: Add the substrate (L-DOPA) to initiate the reaction.

-

Absorbance Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals. The percentage of inhibition is calculated by comparing the reaction rate in the presence and absence of the inhibitor.

Antimicrobial Activity

This compound has been reported to have antimicrobial effects.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Inoculum: Prepare a standardized bacterial suspension.

-

Serial Dilution: Perform serial dilutions of this compound in a 96-well microplate containing broth medium.

-

Inoculation: Add the bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.

Conclusion

This compound, a flavonoid from Glycyrrhiza glabra, demonstrates a range of promising biological activities, including anticancer, anti-inflammatory, and antioxidant effects. Its ability to induce apoptosis in breast cancer cells and its potential to modulate key inflammatory signaling pathways like NF-κB and MAPK highlight its therapeutic potential. Further research is warranted to fully elucidate the mechanisms of action and to establish a more comprehensive quantitative profile of its biological activities, which will be crucial for its future development as a therapeutic agent. This guide provides a foundational overview to aid researchers in their investigation of this compelling natural product.

References

Glabranin: A Technical Guide to its Natural Sources, Occurrence, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glabranin is a prenylated flavonoid, specifically a flavanone, that has garnered interest within the scientific community for its potential biological activities, including antioxidant and anti-inflammatory properties.[1] As a specialized metabolite, its natural occurrence is confined to a select group of plant species. This technical guide provides an in-depth overview of the primary natural sources of this compound, available quantitative data on its occurrence, and detailed methodologies for its extraction and isolation. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their endeavors to study and utilize this compound.

Natural Sources and Occurrence

This compound is predominantly found in plants belonging to the Fabaceae (legume) family. The most significant and well-documented source of this compound is the genus Glycyrrhiza, commonly known as licorice.

Glycyrrhiza Species

The primary source of this compound is the roots and rhizomes of various licorice species. Notably, it has been isolated from:

-

Glycyrrhiza glabra L.: Commonly referred to as licorice, this is the most cited source of this compound.[1] The compound is present in both the roots and leaves of the plant.

-

Glycyrrhiza uralensis Fisch.: Another species of licorice from which this compound has been identified.[2]

Other Plant Sources

While licorice is the principal source, this compound has also been reported in other plants, including:

-

Pongamia pinnata (L.) Pierre: Also known as Derris indica or Pongamia glabra, this tree is a source of various flavonoids, and while less common than licorice, has been noted to contain this compound.

-

Piscidia piscipula (L.) Sarg.: Commonly known as Jamaican dogwood, this plant is another reported source of this compound.[2]

-

Propolis: this compound has also been identified in propolis, a resinous mixture produced by honeybees from plant sources.[1]

Quantitative Analysis of this compound and Related Flavonoids

Quantitative data specifically for this compound content in various plant materials is limited in the currently available literature. However, data for the closely related and more extensively studied compound, glabridin, is more readily available and can provide some context for the levels of prenylated flavonoids in licorice. It is crucial to note that this compound and glabridin are distinct molecules.

| Plant Species | Plant Part | Compound | Concentration (mg/g of Dry Weight) | Reference |

| Glycyrrhiza glabra (from China) | Root | Glabridin | 0.92 | |

| Glycyrrhiza glabra (from Iran, Kashmar population) | Root | Glabridin | 22.87 | |

| Glycyrrhiza glabra (from Iran, Bajgah population) | Root | Glabridin | Trace | |

| Glycyrrhiza glabra (cultivated Iranian genotypes, K2) | Root | Glabridin | 0.72 ± 0.021 | |

| Glycyrrhiza glabra (cultivated Iranian genotypes, M5) | Root | Glabridin | 0.02 ± 0.002 |

Note: The significant variation in glabridin content highlights the influence of geographical origin, genotype, and cultivation conditions on the phytochemical profile of licorice.

Experimental Protocols: Extraction and Isolation of this compound

The following sections outline detailed methodologies for the extraction and purification of this compound from plant material, primarily focusing on Glycyrrhiza glabra roots. These protocols are synthesized from established methods for the isolation of flavonoids from licorice.

General Extraction Workflow

Protocol 1: Solvent Extraction and Chromatographic Purification

-

Preparation of Plant Material:

-

Air-dry the roots of Glycyrrhiza glabra at room temperature until a constant weight is achieved.

-

Grind the dried roots into a fine powder (e.g., 40-60 mesh).

-

-

Solvent Extraction:

-

Macerate the powdered plant material with 70% ethanol (1:10 w/v) at room temperature for 24 hours with occasional shaking.

-

Alternatively, perform Soxhlet extraction for 6-8 hours.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.

-

-

Liquid-Liquid Partitioning (Optional, for enrichment):

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound is expected to be enriched in the ethyl acetate fraction.

-

Concentrate the ethyl acetate fraction to dryness.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Dissolve the enriched extract in a suitable solvent (e.g., methanol).

-

Purify the extract using a preparative HPLC system equipped with a reversed-phase C18 column (e.g., 250 mm x 20 mm, 5 µm).

-

Employ a gradient elution system. A typical mobile phase could be a mixture of water (A) and acetonitrile or methanol (B), both containing a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

-

The gradient can be optimized, for example, starting from 30% B to 70% B over 40 minutes.

-

Monitor the elution at a suitable wavelength (e.g., 280 nm).

-

Collect the fractions corresponding to the this compound peak based on the retention time of a standard, if available, or by subsequent analytical HPLC of the fractions.

-

-

Purity Confirmation:

-

Analyze the collected fractions for purity using analytical HPLC.

-

Confirm the structure of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Protocol 2: Supercritical Fluid Extraction (SFE)

-

Preparation of Plant Material:

-

Prepare the dried and powdered plant material as described in Protocol 1.

-

-

Supercritical Fluid Extraction:

-

Place the powdered material into the extraction vessel of an SFE system.

-

Use supercritical CO2 as the primary solvent.

-

Employ a co-solvent, such as ethanol or methanol, to enhance the extraction efficiency of moderately polar compounds like this compound. The concentration of the co-solvent can be optimized (e.g., 5-15%).

-

Set the extraction parameters. Typical conditions can range from 40-60°C and 200-400 bar.

-

The supercritical fluid containing the extracted compounds is passed through a separator where the pressure and/or temperature are changed, causing the CO2 to return to a gaseous state and the extract to precipitate.

-

-

Purification:

-

The resulting extract from SFE can be further purified using preparative HPLC as described in Protocol 1.

-

Signaling Pathways and Mechanism of Action

While this compound is known to possess anti-inflammatory and antioxidant properties, detailed studies elucidating its specific molecular mechanisms and interactions with signaling pathways are not as extensive as for other licorice flavonoids like glabridin. However, flavonoids from Glycyrrhiza glabra are known to modulate key inflammatory pathways.

It is well-documented that other flavonoids from licorice, such as glabridin and licoflavanone, exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Given that this compound shares structural similarities with these compounds and exhibits anti-inflammatory activity, it is plausible that it also interacts with components of the NF-κB and MAPK pathways. Further research is required to delineate the precise molecular targets of this compound within these cascades.

Conclusion

This compound is a noteworthy prenylated flavonoid primarily sourced from Glycyrrhiza species. While its full pharmacological profile is still under investigation, its known antioxidant and anti-inflammatory properties make it a compound of interest for further research and development. This guide provides a foundational understanding of its natural occurrence, methods for its isolation, and potential mechanisms of action. The significant variability in the content of related flavonoids in licorice suggests that careful selection of plant material and optimization of extraction and purification protocols are critical for obtaining high yields of this compound. Future research should focus on quantifying this compound in a wider range of plant sources and elucidating its specific molecular targets to fully realize its therapeutic potential.

References

The Structure-Activity Relationship of Glabranin: A Technical Guide for Drug Discovery Professionals

Introduction: Glabranin, a prenylated flavonoid predominantly isolated from the roots of licorice (Glycyrrhiza glabra), has garnered significant interest in the scientific community for its diverse pharmacological properties. As a member of the flavanone class, this compound's core structure, consisting of a C6-C3-C6 skeleton, provides a versatile scaffold for therapeutic intervention. The presence and position of its prenyl group, along with other substitutions on the flavanone backbone, are critical determinants of its biological activity. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its analogs, focusing on anticancer, anti-inflammatory, and antimicrobial activities. The information presented herein is intended to support researchers, scientists, and drug development professionals in the exploration of this compound derivatives as potential therapeutic agents.

Anticancer Activity: A Focus on Cytotoxicity

Recent studies have elucidated the cytotoxic potential of this compound and its structurally related flavanones against various cancer cell lines. A key study compared the in vitro activity of this compound with its non-prenylated parent compound, pinocembrin, and another prenylated flavanone, licoflavanone. The data from this research provides a clear basis for a preliminary SAR analysis.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, pinocembrin, and licoflavanone against human breast cancer cell lines (MCF-7 and MDA-MB-231) and a non-tumorigenic breast epithelial cell line (MCF-10A).

| Compound | Structure | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | MCF-10A IC50 (µM) |

| This compound | 8-prenylpinocembrin | 68.21 | 32.50 | 113.7 |

| Pinocembrin | 5,7-dihydroxyflavanone | 64.43 | 48.38 | 234.5 |

| Licoflavanone | 6-prenylpinocembrin | > 100 | 23.40 | > 100 |

Structure-Activity Relationship Insights (Anticancer):

-

Role of the Prenyl Group: The presence of a prenyl group appears to enhance cytotoxic activity against the MDA-MB-231 cell line. Both this compound (8-prenyl) and licoflavanone (6-prenyl) exhibit lower IC50 values compared to the non-prenylated pinocembrin in this cell line.

-

Influence of Prenyl Group Position: The position of the prenyl group is crucial. Licoflavanone, with the prenyl group at the 6-position, demonstrates the most potent and selective activity against the MDA-MB-231 cell line. In contrast, this compound, with the prenyl group at the 8-position, shows broader cytotoxicity with less selectivity between the cancer and non-tumor cell lines.

-

Cell Line Specificity: The cytotoxic effects of these flavanones are cell-line dependent. For the MCF-7 cell line, the presence and position of the prenyl group do not confer a significant advantage in cytotoxicity compared to pinocembrin.

Experimental Protocol: MTT Assay for Cytotoxicity

The following protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay used to determine the cytotoxic activity of this compound and its analogs.

1. Cell Culture and Seeding:

- Human breast cancer cell lines (MCF-7 and MDA-MB-231) and the non-tumorigenic breast epithelial cell line (MCF-10A) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 50 U/mL penicillin, and 50 µg/mL streptomycin.

- Cells are maintained in a humidified incubator at 37°C with 5% CO2.

- For the assay, cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

2. Compound Treatment:

- This compound, pinocembrin, and licoflavanone are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

- Working solutions are prepared by diluting the stock solutions in complete cell culture medium to the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced cytotoxicity.

- The culture medium is removed from the wells and replaced with 100 µL of medium containing the test compounds at various concentrations. Control wells receive medium with 0.1% DMSO.

- The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

3. MTT Assay:

- After the 72-hour incubation, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well.

- The plates are incubated for an additional 3-4 hours at 37°C.

- The medium containing MTT is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

- The absorbance is measured at 570 nm using a microplate reader.

4. Data Analysis:

- The percentage of cell viability is calculated relative to the control (DMSO-treated) cells.

- The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.

Logical Workflow for SAR Analysis

Caption: Workflow for the structure-activity relationship analysis of this compound and its analogs.

Anti-inflammatory and Antimicrobial Activities

While comprehensive SAR data for a series of this compound analogs in anti-inflammatory and antimicrobial assays is still emerging, preliminary findings and studies on related compounds provide valuable insights.

Anti-inflammatory Activity

This compound and other prenylated flavonoids from licorice have been reported to exhibit anti-inflammatory properties, primarily through the modulation of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes.

Signaling Pathway: NF-κB Inhibition by Prenylated Flavanones

Caption: Simplified diagram of the NF-κB signaling pathway and its inhibition by this compound analogs.

Structure-Activity Relationship Insights (Anti-inflammatory):

-

Prenylation is Key: The prenyl group is generally considered to enhance the anti-inflammatory activity of flavonoids by increasing their lipophilicity and ability to interact with cell membranes and intracellular targets.

-

Modulation of NF-κB and MAPK: The anti-inflammatory effects of this compound and related compounds are often attributed to their ability to inhibit the phosphorylation of key proteins in the NF-κB and MAPK signaling cascades, thereby preventing the nuclear translocation of transcription factors like NF-κB and subsequent expression of pro-inflammatory genes.

Antimicrobial Activity

This compound has demonstrated activity against a range of microorganisms, including bacteria and fungi. The lipophilic nature imparted by the prenyl group is thought to facilitate its interaction with and disruption of microbial cell membranes.

Structure-Activity Relationship Insights (Antimicrobial):

-

Membrane Disruption: The proposed mechanism of antimicrobial action for many prenylated flavonoids involves the perturbation of the microbial cell membrane's structure and function, leading to increased permeability and ultimately cell death.

-

Spectrum of Activity: The specific structural features of this compound and its analogs, including the position and nature of the prenyl group, likely influence their spectrum of antimicrobial activity. Further research is needed to establish a clear SAR for a broad range of microbial species.

Conclusion

The structure-activity relationship of this compound is a promising area of research for the development of new therapeutic agents. The prenyl group at the 8-position of the flavanone scaffold is a critical determinant of its biological activity, influencing its cytotoxic, anti-inflammatory, and antimicrobial properties. The position of this lipophilic moiety, as demonstrated by the comparison with licoflavanone, offers a key avenue for structural modification to enhance potency and selectivity. Future research should focus on the synthesis and biological evaluation of a broader range of this compound derivatives to further elucidate the SAR and to identify lead compounds for preclinical development. The detailed experimental protocols and SAR insights provided in this guide serve as a foundational resource for professionals engaged in the exciting field of natural product-based drug discovery.

The In Vitro Neuroprotective Potential of Glabranin: An Uncharted Territory

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the specific in vitro neuroprotective effects of Glabranin. Despite its classification as a flavonoid isolated from Glycyrrhiza glabra (licorice), a plant known for its diverse medicinal properties, research focusing directly on this compound's role in neuronal protection within a laboratory setting is currently limited.

Initial investigations into the bioactive compounds of licorice have often centered on more abundant or seemingly more active molecules. Consequently, while there is a wealth of data on related flavonoids, the neuroprotective profile of this compound remains largely uncharted. This technical guide aims to address this knowledge gap by first acknowledging the scarcity of direct evidence and then by providing a detailed overview of a closely related and extensively studied isoflavan from the same source: Glabridin . The well-documented neuroprotective activities of Glabridin may offer valuable insights and a foundational framework for future research into this compound.

A Pivot to a Well-Characterized Analog: Glabridin

Glabridin has been the subject of numerous in vitro studies demonstrating its potent neuroprotective capabilities against various insults. This section will delve into the quantitative data, experimental methodologies, and underlying signaling pathways associated with Glabridin's neuroprotective effects, serving as a comprehensive proxy for what researchers might explore with this compound.

Quantitative Data on the Neuroprotective Effects of Glabridin

The neuroprotective efficacy of Glabridin has been quantified across several studies, primarily focusing on its ability to mitigate oxidative stress, reduce apoptosis, and suppress neuroinflammation. The following tables summarize the key quantitative findings from these in vitro experiments.

| Cell Line | Insult | Glabridin Concentration | Outcome Measure | Result | Reference |

| BV2 (microglial cells) | Lipopolysaccharide (LPS) | Various | Cell Viability (MTT Assay) | Marked increase in cell activity | [1][2] |

| BV2 (microglial cells) | Lipopolysaccharide (LPS) | Various | Nitric Oxide (NO) Production | Reduction in NO expression | [1][2] |

| HT22 (neuronal cells) | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | Not Specified | Apoptosis | Reduced OGD/R-induced apoptosis | [3] |

| HT22 (neuronal cells) | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | Not Specified | Cell Viability | Restored cell viability | |

| Cultured Rat Cortical Neurons | Staurosporine | Concentration-dependent | Cytotoxicity and Apoptosis | Significant inhibition | |

| Cultured Rat Cortical Neurons | Staurosporine | Concentration-dependent | DNA Laddering | Significant reduction | |

| Cultured Rat Cortical Neurons | Staurosporine | Not Specified | Superoxide Production | Inhibited | |

| SH-SY5Y (neuroblastoma cells) | MPP+ | 2.5, 5, 10 µg/mL | Cell Viability (MTT Assay) | Increased cell viability | |

| SH-SY5Y (neuroblastoma cells) | MPP+ | 50 µg/mL (Total Extract) | Cell Viability (MTT Assay) | Increased cell viability to 73% | |

| SH-SY5Y (neuroblastoma cells) | MPP+ | Not Specified | ATP Depletion | Inhibited | |

| SH-SY5Y (neuroblastoma cells) | MPP+ | Not Specified | Caspase 3/7 Activity | Inhibited elevated activity |

| Biomarker | Cell Line/Model | Insult | Glabridin Effect | Reference |

| Bax (pro-apoptotic protein) | Cultured Rat Cortical Neurons | Staurosporine | Suppressed elevated levels | |

| Bcl-2 (anti-apoptotic protein) | Cultured Rat Cortical Neurons | Staurosporine | Increased levels | |

| Caspase-3 (pro-apoptotic enzyme) | Cultured Rat Cortical Neurons | Staurosporine | Suppressed proenzyme levels | |

| Inducible Nitric Oxide Synthase (iNOS) | BV2 Microglial Cells | Lipopolysaccharide (LPS) | Alleviated accretion | |

| Prostaglandin E2 (PGE2) | BV2 Microglial Cells | Lipopolysaccharide (LPS) | Alleviated accretion | |

| Interleukin-1β (IL-1β) | BV2 Microglial Cells | Lipopolysaccharide (LPS) | Alleviated accretion | |

| Interleukin-6 (IL-6) | BV2 Microglial Cells | Lipopolysaccharide (LPS) | Alleviated accretion | |

| Tumor Necrosis Factor-α (TNF-α) | BV2 Microglial Cells | Lipopolysaccharide (LPS) | Allayed levels | |

| Reactive Oxygen Species (ROS) | BV2 Microglial Cells | Lipopolysaccharide (LPS) | Suppressed accumulation | |

| Phosphorylation of IKKs, IκBα, p65 | BV2 Microglial Cells | Lipopolysaccharide (LPS) | Suppressed phosphorylation | |

| Nuclear translocation of NF-κBp65 | BV2 Microglial Cells | Lipopolysaccharide (LPS) | Suppressed |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of the key experimental protocols used to evaluate the in vitro neuroprotective effects of Glabridin.

Cell Culture and Treatment:

-

Primary Neuronal Cultures: Embryonic rat hippocampi or cortices are dissected and dissociated into single cells. These neurons are then plated on coated culture dishes and maintained in a specific growth medium.

-

Cell Lines: Immortalized cell lines such as human neuroblastoma SH-SY5Y, mouse hippocampal HT22, and mouse microglial BV2 cells are commonly used. These cells are maintained in standard culture conditions (e.g., 37°C, 5% CO2) and passaged regularly.

-

Induction of Neurotoxicity: To model neurodegenerative conditions, various toxins or stressors are applied to the cell cultures. Common insults include:

-

Oxidative Stress: Hydrogen peroxide (H₂O₂), or 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that inhibits mitochondrial function.

-

Excitotoxicity: High concentrations of glutamate or NMDA.

-

Inflammation: Lipopolysaccharide (LPS), a component of bacterial cell walls that activates microglia.

-

Apoptosis Induction: Staurosporine, a potent protein kinase inhibitor.

-

Ischemia-Reperfusion Injury Model: Oxygen-glucose deprivation/reperfusion (OGD/R) is used to mimic ischemic stroke conditions in vitro.

-

-

Glabridin Application: Glabridin is typically dissolved in a solvent like DMSO and then diluted in the cell culture medium to the desired concentrations. Cells are often pre-treated with Glabridin for a specific period before the addition of the neurotoxic insult.

Assessment of Neuroprotection:

-

Cell Viability Assays:

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.

-

LDH Assay: This assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, serving as a marker of cytotoxicity.

-

-

Apoptosis Assays:

-

TUNEL Staining: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Caspase Activity Assays: These assays measure the activity of caspases, which are key enzymes in the apoptotic cascade.

-

Annexin V/Propidium Iodide Staining: This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Western Blotting for Apoptotic Proteins: The expression levels of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins are analyzed.

-

-

Oxidative Stress Assays:

-

ROS Measurement: Fluorescent probes like DCFH-DA are used to quantify the intracellular levels of reactive oxygen species.

-

Antioxidant Enzyme Activity: Assays to measure the activity of enzymes like superoxide dismutase (SOD) and catalase are performed.

-

Lipid Peroxidation Assay: The levels of malondialdehyde (MDA), a marker of lipid peroxidation, are measured.

-

-

Inflammation Assays:

-

Nitric Oxide (NO) Measurement: The Griess assay is used to determine the concentration of nitrite, a stable product of NO, in the culture medium.

-

ELISA for Inflammatory Cytokines: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using enzyme-linked immunosorbent assays.

-

Western Blotting for Inflammatory Proteins: The expression of key inflammatory proteins like iNOS and COX-2 is analyzed.

-

Signaling Pathways Implicated in Glabridin's Neuroprotection

Glabridin exerts its neuroprotective effects through the modulation of several key signaling pathways. Understanding these pathways is critical for elucidating its mechanism of action and for the development of targeted therapeutics.

Anti-Apoptotic Signaling:

Glabridin has been shown to interfere with the intrinsic apoptotic pathway. In staurosporine-induced apoptosis in cultured rat cortical neurons, Glabridin suppresses the expression of the pro-apoptotic protein Bax and the activation of caspase-3, while increasing the expression of the anti-apoptotic protein Bcl-2. This modulation of the Bax/Bcl-2 ratio is a critical determinant of cell fate.

Caption: Glabridin's anti-apoptotic mechanism.

Anti-Inflammatory Signaling:

In microglial cells, Glabridin has been demonstrated to inhibit the lipopolysaccharide (LPS)-induced inflammatory response. It achieves this by suppressing the activation of the NF-κB signaling pathway. Specifically, Glabridin inhibits the phosphorylation of IKKs, IκBα, and the p65 subunit of NF-κB, which in turn prevents the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes like iNOS, COX-2, TNF-α, IL-1β, and IL-6.

Caption: Glabridin's anti-inflammatory pathway.

Antioxidant and Pro-survival Signaling:

Recent studies suggest that Glabridin may also activate pro-survival signaling pathways, such as the PI3K/Akt pathway. Activation of this pathway is known to promote cell survival and inhibit apoptosis. Furthermore, Glabridin enhances the cellular antioxidant defense system by increasing the levels of endogenous antioxidants like superoxide dismutase (SOD) and glutathione (GSH).

Caption: Glabridin's pro-survival and antioxidant pathways.

Future Directions for this compound Research

The extensive body of research on Glabridin provides a solid foundation and a clear roadmap for investigating the potential neuroprotective effects of this compound. Future in vitro studies on this compound should aim to:

-

Determine its efficacy in various neuronal and glial cell lines subjected to a range of neurotoxic insults.

-

Quantify its impact on cell viability, apoptosis, oxidative stress, and neuroinflammation using the established protocols outlined in this guide.

-

Elucidate the specific signaling pathways modulated by this compound to understand its mechanism of action.

-

Conduct comparative studies with Glabridin to determine if this compound possesses unique or more potent neuroprotective properties.

By systematically addressing these research questions, the scientific community can uncover the therapeutic potential of this compound and contribute to the development of novel neuroprotective strategies for a variety of neurodegenerative disorders.

References

- 1. Glabridin reduces neuroinflammation by modulating inflammatory signals in LPS-induced in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glabridin Reduces Neuroinflammation by Modulating Inflammatory Signals in LPS-induced in Vitro and in Vivo Models [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

Glabranin: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Plant Metabolite Glabranin, its Biological Activities, and Mechanisms of Action

Introduction

This compound, a prenylated flavonoid found predominantly in the roots and leaves of licorice plants (Glycyrrhiza species), has garnered significant interest within the scientific community.[1] As a plant metabolite, it belongs to the flavanone subclass of flavonoids and is structurally characterized as a pinocembrin derivative with a prenyl group substitution.[1] This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, physiological roles in plants, and its pharmacological activities. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Biosynthesis of this compound

The biosynthesis of this compound is a part of the broader flavonoid pathway in plants. The core structure of this compound is derived from pinocembrin, a flavanone synthesized from the general phenylpropanoid pathway. The key step in the formation of this compound is the prenylation of the pinocembrin backbone. This reaction is catalyzed by a specific prenyltransferase enzyme that attaches a dimethylallyl pyrophosphate (DMAPP) group to the aromatic ring of pinocembrin. While the specific prenyltransferase responsible for the synthesis of this compound in Glycyrrhiza glabra has not been definitively characterized, it is understood to be a member of the plant-specific aromatic prenyltransferase family.

Caption: Simplified biosynthetic pathway of this compound from L-phenylalanine.

Physiological Role in Plants

In plants, flavonoids, including prenylated flavonoids like this compound, play a crucial role in defense mechanisms against various biotic and abiotic stresses.[1] The presence of the lipophilic prenyl group in this compound is thought to enhance its interaction with microbial membranes, thereby contributing to its antimicrobial properties.[1] this compound and other secondary metabolites in Glycyrrhiza glabra are believed to protect the plant from pathogens, including bacteria and fungi.[2] The accumulation of these compounds can be induced by environmental stressors, forming a chemical defense arsenal for the plant.

Pharmacological Activities

This compound has been reported to exhibit a wide range of pharmacological activities, making it a compound of interest for drug discovery and development. These activities include antimicrobial, antioxidant, and anti-inflammatory effects.

Antimicrobial Activity

This compound has demonstrated notable activity against a spectrum of pathogenic microorganisms. Its efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe.

| Microorganism | MIC (µg/mL) | Reference |

| Listeria monocytogenes | 31.25 | |

| Candida albicans (drug-resistant mutants) | 31.25 - 250 | |

| Streptococcus mutans | 12.5 (as part of G. glabra extract) | |

| Actinomyces viscosus | 12.5 (as part of G. glabra extract) | |

| Enterococcus faecalis | 12.5 (as part of G. glabra extract) | |

| Escherichia coli | 35 (as part of G. glabra extract) | |

| Staphylococcus aureus | 35 (as part of G. glabra extract) | |

| Various Fungi | 12.2 - 210 (as part of G. glabra extract fractions) |

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC50 value, representing the concentration of the compound required to scavenge 50% of the free radicals, is a common measure of antioxidant efficacy.

| Assay | IC50 (µg/mL) | Reference |

| DPPH Radical Scavenging | 13.49 - 18.05 (for G. glabra leaf extracts containing this compound) | |

| ABTS Radical Scavenging | 5.88 - 6.76 (for G. glabra leaf extracts containing this compound) |

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response. Studies on the related compound glabridin and licorice extracts suggest that these effects are mediated, at least in part, through the inhibition of the NF-κB and MAPK signaling pathways, as well as influencing the PI3K/Akt pathway.

| Assay | Effect | Reference |

| Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells | Inhibition (by G. glabra leaf extracts containing this compound) |

Mechanisms of Action: Signaling Pathways

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. While direct studies on this compound are limited, research on glabridin suggests that it inhibits this pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.

Caption: Postulated mechanism of this compound's anti-inflammatory action via the NF-κB pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and growth. Dysregulation of this pathway is implicated in various diseases, including cancer. Glabridin has been shown to suppress the phosphorylation of Akt, a key downstream effector of PI3K, in prostate cancer cells. This inhibition of Akt activation leads to decreased cell proliferation and induction of apoptosis. It is plausible that this compound exerts similar effects on the PI3K/Akt pathway.

Caption: Potential mechanism of this compound's action on the PI3K/Akt signaling pathway.

Experimental Protocols

Extraction and Isolation of this compound

A general procedure for the extraction and isolation of this compound from Glycyrrhiza glabra roots or leaves involves the following steps:

-

Drying and Grinding: Plant material is dried and ground into a fine powder.

-

Extraction: The powdered material is extracted with a suitable solvent, such as ethanol, methanol, or a mixture of ethanol and water. Maceration, sonication, or Soxhlet extraction can be employed.

-

Fractionation: The crude extract is then subjected to fractionation using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol). This compound is typically found in the less polar fractions.

-

Chromatographic Purification: The this compound-rich fraction is further purified using column chromatography on silica gel or other stationary phases. Elution with a gradient of solvents (e.g., hexane-ethyl acetate) allows for the isolation of pure this compound.

-

Characterization: The structure of the isolated this compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantification of this compound in plant extracts and formulations.

-

Chromatographic System: A typical HPLC system consists of a pump, an injector, a column, a detector (usually a UV-Vis detector), and a data acquisition system.

-

Column: A reversed-phase C18 column is commonly used for the separation of this compound.

-

Mobile Phase: The mobile phase is typically a gradient or isocratic mixture of acetonitrile and water, often with the addition of a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape.

-

Detection: this compound can be detected by its UV absorbance, typically in the range of 280-320 nm.

-

Quantification: Quantification is performed by creating a calibration curve with known concentrations of a pure this compound standard. The concentration of this compound in the sample is then determined by comparing its peak area to the calibration curve.

In Vitro Biological Assays

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare serial dilutions of this compound and a standard antioxidant (e.g., ascorbic acid) in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the sample or standard.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a wavelength of approximately 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

-

Culture RAW 264.7 macrophage cells in a suitable medium.

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

-

After incubation, collect the cell supernatant.

-

Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Determine the concentration of this compound that inhibits NO production by 50% (IC50).

-

Culture cells and treat them with this compound and/or a stimulant (e.g., LPS or a growth factor).

-

Lyse the cells to extract total protein.

-

Determine the protein concentration using a suitable method (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-IKK, phospho-p65, phospho-Akt, total IKK, total p65, total Akt, and a loading control like β-actin or GAPDH).

-

Wash the membrane and incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative changes in protein phosphorylation.

Conclusion

This compound, a prenylated flavonoid from Glycyrrhiza species, exhibits a range of promising pharmacological activities, including antimicrobial, antioxidant, and anti-inflammatory effects. Its mechanisms of action appear to involve the modulation of key cellular signaling pathways such as NF-κB and PI3K/Akt. This technical guide has provided a comprehensive overview of the current knowledge on this compound, from its biosynthesis in plants to its potential therapeutic applications. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this intriguing plant metabolite. Further research is warranted to fully elucidate the specific enzymes in its biosynthesis, its precise physiological roles in plants, and its detailed molecular interactions within human cells to facilitate its development as a novel therapeutic agent.

References

Glabranin: A Technical Guide to Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glabranin, a prenylated flavonoid found in the roots of Glycyrrhiza glabra (licorice), is an emerging natural compound with demonstrated bioactive properties. This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic targets, summarizing available quantitative data, outlining experimental methodologies, and visualizing implicated signaling pathways. While research on this compound is not as extensive as its close analog, glabridin, existing studies highlight its potential in oncology, inflammatory disorders, and beyond. This document aims to consolidate the current knowledge to facilitate further research and drug development efforts centered on this promising molecule.

Introduction

This compound is a flavonoid characterized by a flavanone backbone with a prenyl group, which enhances its lipophilicity and potential for biological activity[1]. It is structurally similar to glabridin, another well-studied isoflavonoid from licorice, and they are often investigated together. The research summarized herein points to this compound's potential as a multi-target therapeutic agent, with activities demonstrated in cancer, inflammation, and microbial infections.

Potential Therapeutic Applications and Targets

Oncology

This compound has shown notable anti-cancer properties, particularly in breast cancer models. In vitro studies have demonstrated its ability to inhibit the proliferation of breast cancer cell lines and impact the cancer stem cell (CSC) population, which is implicated in tumor recurrence and metastasis.

Key Findings:

-

Cytotoxicity: this compound exhibits a dose-dependent cytotoxic effect on breast cancer cells[2].

-

Apoptosis Induction: Treatment with this compound has been shown to increase the population of apoptotic cells in breast cancer cell lines[2].

-

Cancer Stem Cell Inhibition: this compound has been observed to inhibit the formation of mammospheres, a key characteristic of cancer stem cells, in a dose-dependent manner.

-

Androgen Receptor Modulation (In Silico): Molecular docking studies suggest that this compound may act as an inhibitor of mutant androgen receptors (T877A and W741L) found in prostate cancer, potentially overcoming drug resistance[3].

Quantitative Data: Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) after 72h | Reference |

| MCF-7 | Breast Adenocarcinoma | 65.8 ± 3.5 | [2] |

| MDA-MB-231 | Breast Adenocarcinoma | 55.2 ± 2.9 | |

| Normal Cell Line | |||

| MCF-10A | Non-tumorigenic Breast | > 100 |

Anti-Inflammatory and Antioxidant Activity

This compound has been identified as having potential anti-inflammatory and antioxidant properties, common characteristics of flavonoids. These activities are crucial for its potential therapeutic applications in a range of diseases.

Key Findings:

-

Antioxidant Activity: this compound has demonstrated free radical scavenging activity in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays.

-

Anti-inflammatory Effects: In studies on murine macrophages (RAW 264.7 cells), this compound has been shown to modulate the production of nitric oxide (NO), a key inflammatory mediator.

Quantitative Data: Antioxidant Activity of this compound

| Assay | IC50 (µg/mL) | Reference |

| DPPH | 18.05 ± 0.9 |

Other Potential Applications

-

Antiviral Activity: An extract of Glycyrrhiza glabra containing this compound has shown inhibitory effects against all four serotypes of the dengue virus.

-

Antifungal Activity: While specific data for this compound is limited, the related compound glabridin has shown significant fungicidal activity.

Implicated Signaling Pathways (Hypothesized)

While direct experimental evidence for this compound's modulation of specific signaling pathways is limited, based on the activities of the structurally similar compound glabridin and other flavonoids, several pathways are likely to be involved. Further research is required to confirm the direct effects of this compound on these pathways.

NF-κB and MAPK Signaling in Inflammation

The anti-inflammatory effects of many flavonoids are mediated through the inhibition of the NF-κB and MAPK signaling pathways. It is plausible that this compound shares this mechanism.

PI3K/Akt and TGF-β/SMAD Signaling in Cancer Progression

The PI3K/Akt and TGF-β/SMAD pathways are critical in cell survival, proliferation, and metastasis. The anti-cancer effects of glabridin have been linked to the modulation of these pathways, suggesting a similar potential mechanism for this compound.

Experimental Protocols

Detailed experimental protocols for studies specifically using this compound are not extensively published. The following are generalized protocols based on the cited literature for similar compounds and assays.

Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ humidified incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis (Annexin V/Propidium Iodide) Assay

This protocol is for quantifying this compound-induced apoptosis.

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Mammosphere Formation Assay

This protocol assesses the effect of this compound on cancer stem cell self-renewal capacity.

-

Single-Cell Suspension: Prepare a single-cell suspension from a breast cancer cell line.

-

Plating: Plate the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates with mammosphere culture medium containing various concentrations of this compound.

-

Incubation: Incubate the plates for 7-10 days at 37°C in a 5% CO₂ humidified incubator.

-

Sphere Counting: Count the number of mammospheres (typically >50 µm in diameter) in each well using a microscope.

-

Data Analysis: Calculate the mammosphere formation efficiency (MFE) as (Number of mammospheres / Number of cells seeded) x 100%.

Conclusion and Future Directions

The available evidence, though limited, suggests that this compound is a promising natural compound with potential therapeutic applications, particularly in oncology. Its demonstrated cytotoxicity against breast cancer cells and its potential to inhibit cancer stem cells warrant further investigation. The in-silico findings regarding its interaction with mutant androgen receptors open a new avenue for research in prostate cancer.

Future research should focus on:

-

Elucidating the specific signaling pathways directly modulated by this compound through techniques like western blotting and gene expression analysis.

-

Conducting more extensive in vitro and in vivo studies to validate the anti-cancer, anti-inflammatory, and other reported activities of this compound.

-

Performing detailed pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.

-

Investigating the synergistic effects of this compound with existing chemotherapeutic agents.

A deeper understanding of the molecular mechanisms of this compound will be crucial for its potential development as a novel therapeutic agent. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

Unveiling the Anti-inflammatory Potential of Glabranin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glabranin, a prenylated flavonoid isolated from Glycyrrhiza glabra (licorice), presents a compelling case for investigation as a novel anti-inflammatory agent. While direct research into its specific anti-inflammatory mechanisms is in its nascent stages, the well-documented activities of structurally analogous compounds, such as Glabridin and Licoflavanone, provide a strong rationale for its potential efficacy. This technical guide synthesizes the available data on this compound, outlines the primary signaling pathways likely involved in its anti-inflammatory action, and provides detailed experimental protocols for its comprehensive evaluation. The information is intended to serve as a foundational resource for researchers seeking to explore the therapeutic promise of this compound in inflammatory diseases.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases. Natural products are a rich source of novel anti-inflammatory compounds. This compound, a flavanone characterized by a prenyl group, has been identified as a constituent of licorice extracts.[1] Although studies have often focused on more abundant flavonoids from the same source, the unique structure of this compound warrants dedicated investigation into its bioactivity. One study noted that this compound exhibited high toxicity at a concentration of 100 µM in RAW 246.7 murine macrophages, which precluded further anti-inflammatory assessment in that specific research context.[2] This highlights the critical need for careful dose-response studies to identify a therapeutic window. The anti-inflammatory effects of the closely related compound, Glabridin, are well-established and are known to be mediated through the inhibition of key inflammatory pathways such as NF-κB and MAPKs.[3][4]

Proposed Anti-inflammatory Mechanisms of Action

Based on the established mechanisms of structurally similar flavonoids like Glabridin, this compound is hypothesized to exert its anti-inflammatory effects through the modulation of the following signaling pathways:

-

Inhibition of the NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation. It controls the expression of pro-inflammatory enzymes (iNOS, COX-2) and cytokines (TNF-α, IL-6, IL-1β).[3] this compound may inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.

-

Modulation of the MAPK Signaling Pathway: Mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, are crucial in transducing inflammatory signals. This compound may suppress the phosphorylation of these kinases, leading to a downstream reduction in the production of inflammatory mediators.

The proposed inhibitory mechanism of this compound on the NF-κB signaling pathway is depicted below.

Quantitative Data Summary

Currently, there is a significant lack of quantitative data specifically detailing the anti-inflammatory effects of this compound. The primary data point available pertains to its cytotoxicity. Future research should focus on generating dose-response curves to determine the IC50 values for the inhibition of key inflammatory markers.

| Parameter | Cell Line | Stimulant | IC50 Value (µM) | Reference |

| Cell Viability | RAW 264.7 | - | >100 (toxic at 100) | |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Not Determined | - |

| Prostaglandin E2 (PGE2) Production | RAW 264.7 | LPS | Not Determined | - |

| TNF-α Production | RAW 264.7 | LPS | Not Determined | - |

| IL-6 Production | RAW 264.7 | LPS | Not Determined | - |

| IL-1β Production | RAW 264.7 | LPS | Not Determined | - |

Detailed Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-inflammatory effects of this compound.

Cell Culture and Treatment

RAW 264.7 murine macrophages are a standard cell line for in vitro inflammation studies.

-

Cell Maintenance: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Experimental Plating: Seed cells in appropriate well plates (e.g., 96-well for viability and NO assays, 24-well for cytokine analysis, 6-well for protein extraction) and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (a suggested starting range, based on related compounds, would be 1-50 µM) for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubate for the desired time (e.g., 24 hours for NO and cytokine production, shorter time points for signaling pathway analysis).

Cell Viability Assay (MTT Assay)

This assay determines if the observed anti-inflammatory effects are due to cytotoxicity.

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

-

Treat cells with varying concentrations of this compound for 24 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the level of nitrite, a stable product of NO, in the cell culture supernatant.

-

Collect 50 µL of cell culture supernatant from each well of the treated 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each sample.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest and incubate overnight at 4°C.

-

Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

-

Add 100 µL of cell culture supernatant and standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add the detection antibody. Incubate for 1 hour at room temperature.

-

Wash the plate and add avidin-horseradish peroxidase (HRP) conjugate. Incubate for 1 hour at room temperature.

-

Wash the plate and add the TMB substrate.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

Calculate the cytokine concentration from the standard curve.

Western Blot Analysis for NF-κB and MAPK Signaling

This technique is used to detect the levels of total and phosphorylated proteins in the NF-κB and MAPK signaling pathways.

-

After treatment and stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, and p38 overnight at 4°C. A loading control like β-actin or GAPDH should also be probed.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Quantify the band intensities using densitometry software.

Conclusion and Future Directions

This compound remains an understudied flavonoid with significant potential as an anti-inflammatory agent, largely inferred from the activities of its structural relatives. The primary hurdle to its investigation appears to be its reported cytotoxicity at higher concentrations, necessitating careful toxicological evaluation and dose-finding studies. The experimental framework provided in this guide offers a comprehensive approach to systematically evaluate the anti-inflammatory efficacy and mechanisms of this compound. Future research should prioritize establishing a non-toxic effective concentration range, followed by a detailed investigation into its effects on NO and pro-inflammatory cytokine production. Elucidation of its impact on the NF-κB and MAPK signaling pathways will be crucial in confirming its mechanism of action. Such studies will be instrumental in determining if this compound can be developed as a novel therapeutic for inflammatory conditions.

References

- 1. NF-κB pathways are involved in M1 polarization of RAW 264.7 macrophage by polyporus polysaccharide in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4.10. Griess Assay—Measurement of Nitric Oxide Concentration [bio-protocol.org]

- 4. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Antimicrobial Activity of Glabranin and its Analogue Glabridin Against Phytopathogenic Fungi

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide addresses the topic of the antimicrobial activity of Glabranin against phytopathogenic fungi. However, a comprehensive review of the current scientific literature reveals a significant scarcity of specific data on this compound's efficacy and mechanisms against this class of pathogens. In contrast, the related isoflavonoid, Glabridin , also isolated from Glycyrrhiza glabra (licorice), has been more extensively studied for its potent antifungal properties. Therefore, this document will provide a detailed overview of the available data for Glabridin as a comprehensive case study. This information is intended to serve as a technical guide to the methodologies and potential mechanisms that could be relevant for the study of this compound.

Introduction

Phytopathogenic fungi pose a significant threat to global agriculture, causing substantial crop losses. The increasing prevalence of fungicide resistance necessitates the discovery of novel antifungal agents. Natural products, such as flavonoids from medicinal plants like Glycyrrhiza glabra, are a promising source of new lead compounds. Glabridin, an isoflavan from licorice root, has demonstrated significant fungicidal activity against a range of phytopathogenic fungi. This guide summarizes the quantitative data on its efficacy, details the experimental protocols for its evaluation, and visualizes its proposed mechanisms of action.

Quantitative Antifungal Activity of Glabridin

The efficacy of Glabridin has been quantified against several important plant pathogenic fungi. The following table summarizes the 50% effective concentration (EC₅₀) values, which represent the concentration of Glabridin required to inhibit fungal growth by 50%.

| Fungal Species | Common Disease Caused | Glabridin EC₅₀ (µg/mL) | Azoxystrobin EC₅₀ (µg/mL) | Reference |

| Sclerotinia sclerotiorum | White mold | 6.78 | 57.39 | [1][2] |

| Botrytis cinerea | Gray mold | 18.25 | 1.03 | [1] |

| Fusarium graminearum | Fusarium head blight | 44.97 | 0.17 | [1] |

| Magnaporthe oryzae | Rice blast | 25.34 | 0.21 | [1] |

| Rhizoctonia solani | Damping-off, root rot | 20.11 | 0.28 | |

| Mycosphaerella melonis | Gummy stem blight | 23.89 | 0.15 | |

| Fusarium oxysporum | Fusarium wilt | 37.64 | 0.89 | |

| Colletotrichum gloeosporioides | Anthracnose | 15.78 | 0.32 | |

| Thanatephorus cucumeris | Rhizoctonia rot | 20.11 | 0.28 | |

| Phytophthora capsici | Phytophthora blight | 28.45 | 0.12 | |

| Fusarium graminearum (mycelial growth) | Fusarium head blight | 110.70 | Not Reported | |

| Fusarium graminearum (conidial germination) | Fusarium head blight | 40.47 | Not Reported |

Experimental Protocols

This section details the methodologies for key experiments to assess the antifungal activity and mechanism of action of compounds like Glabridin.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.

Materials:

-

96-well microtiter plates

-

Sterile Potato Dextrose Broth (PDB) or RPMI 1640 medium

-

Fungal spore suspension (adjusted to 1 x 10⁵ spores/mL)

-

This compound/Glabridin stock solution (e.g., in DMSO)

-

Positive control (e.g., Azoxystrobin)

-

Negative control (medium with DMSO)

-

Spectrophotometer (plate reader)

Procedure:

-

Add 100 µL of sterile PDB to each well of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well of each row and perform serial two-fold dilutions across the plate.

-

Add 100 µL of the fungal spore suspension to each well.

-

Include a positive control (a known fungicide) and a negative control (no antifungal agent).

-

Incubate the plates at 25-28°C for 48-72 hours.

-

Determine the MIC by visual inspection (the lowest concentration with no visible growth) or by measuring the optical density at 600 nm.

Measurement of Reactive Oxygen Species (ROS)

This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.

Materials:

-

Fungal mycelia

-

Phosphate-buffered saline (PBS)

-